3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 3-nitrobenzoate ester. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin in the presence of a base, followed by esterification with 3-nitrobenzoic acid. The reaction conditions often include the use of organic solvents such as ethanol or dichloromethane, and catalysts like p-toluenesulfonic acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Substituted benzoates or chromen-2-one derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to the modulation of these processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
- 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-nitrobenzoate
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 3-nitrobenzoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19NO8 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C25H19NO8/c1-14-19-13-18(33-24(27)16-5-4-6-17(11-16)26(29)30)8-10-20(19)34-25(28)23(14)15-7-9-21(31-2)22(12-15)32-3/h4-13H,1-3H3 |
InChI Key |
OBFJQHVQLYQDRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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